1-Methyl-3-(2-quinolyl)benzo[f]quinoline
Description
Significance of Polycyclic Aromatic Nitrogen Heterocycles (PANHs) in Contemporary Chemical Research
Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are a class of organic compounds characterized by the fusion of multiple aromatic rings, where at least one carbon atom is replaced by a nitrogen atom. This incorporation of nitrogen into a polycyclic aromatic hydrocarbon (PAH) structure imparts unique chemical and physical properties. PANHs are of considerable interest due to their diverse applications, which stem from their electronic properties, ability to engage in hydrogen bonding, and potential for coordinating with metal ions.
In contemporary research, PANHs are investigated for their roles in materials science, where their photophysical and electrochemical properties are harnessed for the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors. Furthermore, the structural motifs of PANHs are found in many biologically active molecules, making them a focal point in drug discovery and development.
Overview of Benzo[f]quinoline (B1222042) and Quinoline (B57606) Scaffolds in Synthetic Design
The benzo[f]quinoline and quinoline moieties are fundamental building blocks in the design and synthesis of complex heterocyclic systems. Quinoline, a bicyclic heterocycle, is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic activities, including antibacterial, anticancer, and antimalarial properties. wikipedia.orgrsc.org Its versatility allows for functionalization at various positions, enabling the fine-tuning of its biological and physical properties. eurekaselect.com
Benzo[f]quinoline, a tetracyclic PANH, represents a more complex scaffold with an extended π-conjugated system. organic-chemistry.org This extended conjugation often leads to interesting photophysical properties, such as fluorescence, making its derivatives promising candidates for applications in optoelectronics. nih.gov The benzo[f]quinoline core has been incorporated into molecules with demonstrated antimicrobial and anticancer activities. organic-chemistry.org The strategic combination of these two scaffolds in a single molecule can be expected to yield novel compounds with unique and potentially synergistic properties.
Contextualization of 1-Methyl-3-(2-quinolyl)benzo[f]quinoline within Complex Heterocyclic Systems
The compound this compound is a complex heterocyclic system that integrates three key structural motifs: a benzo[f]quinoline core, a quinoline substituent, and a methyl group. The direct linkage of a quinoline ring to the benzo[f]quinoline framework creates a large, rigid, and highly conjugated π-system. The presence and position of the methyl group can further influence the molecule's steric and electronic properties.
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several areas of potential scientific interest. The combination of two distinct PANH units could lead to unique photophysical and electrochemical behaviors, potentially making it a candidate for applications in materials science. Furthermore, given the established biological activities of both quinoline and benzo[f]quinoline derivatives, this hybrid molecule could be a target for investigation in medicinal chemistry.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Scaffold | Benzo[f]quinoline |
| Substituent | 2-Quinolyl group at the 3-position |
| Additional Group | Methyl group at the 1-position |
| Overall Structure | A highly conjugated, polycyclic aromatic nitrogen heterocycle |
Scope and Research Objectives Pertaining to this compound
Given the absence of detailed studies on this specific compound, the primary research objectives would be foundational. A logical starting point would be the development of a reliable and efficient synthetic route to access this compound. Established methodologies for the synthesis of substituted quinolines and benzo[f]quinolines, such as the Friedländer annulation or transition metal-catalyzed cross-coupling reactions like the Suzuki coupling, could be adapted for this purpose. eurekaselect.comnih.gov
Once synthesized, a thorough characterization of its fundamental properties would be the next objective. This would include a comprehensive analysis of its photophysical properties (absorption and emission spectra, quantum yield) and electrochemical properties (redox potentials). These studies would reveal its potential for applications in areas such as organic electronics.
Structure
3D Structure
Properties
Molecular Formula |
C23H16N2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-methyl-3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C23H16N2/c1-15-14-22(20-12-11-17-7-3-5-9-19(17)24-20)25-21-13-10-16-6-2-4-8-18(16)23(15)21/h2-14H,1H3 |
InChI Key |
WSKHVYBKXPFYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 3 2 Quinolyl Benzo F Quinoline and Analogous Structures
Strategies for the Construction of the Benzo[f]quinoline (B1222042) Core
The formation of the tetracyclic benzo[f]quinoline system is the cornerstone of synthesizing the target compound. Over the years, a variety of synthetic strategies have been developed, ranging from venerable name reactions to modern catalytic techniques.
Classical Annulation Reactions Applied to Benzo[f]quinoline Synthesis
Several classical reactions, foundational to quinoline (B57606) chemistry, have been adapted for the synthesis of the more complex benzo[f]quinoline framework. These methods typically involve the condensation and cyclization of aromatic amines with carbonyl compounds or their equivalents under acidic or basic conditions.
The Friedländer annulation is a widely utilized and straightforward method for the synthesis of quinolines and their fused analogs. nih.govresearchgate.netnih.goveurekaselect.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acids or bases. researchgate.netwikipedia.org For the synthesis of benzo[f]quinolines, this translates to the reaction of a 2-aminonaphthalene derivative bearing a carbonyl group with a suitable ketone or aldehyde.
The general mechanism proceeds through an initial aldol-type condensation to form an intermediate, which then undergoes cyclodehydration to yield the quinoline ring system. wikipedia.org Various catalysts, including traditional acids and bases as well as more modern solid-supported reagents and ionic liquids, have been employed to improve the efficiency and environmental friendliness of the Friedländer synthesis. nih.gov
A significant advantage of the Friedländer synthesis is the unambiguous regiochemistry of the product, as the substitution pattern is determined by the starting materials. However, a limitation can be the availability of the requisite substituted 2-aminonaphthalene aldehydes or ketones.
| 2-Aminoaryl Carbonyl Compound | Methylene-containing Compound | Catalyst/Conditions | Product |
|---|---|---|---|
| 2-Amino-1-naphthaldehyde | Acetone | Aqueous NaOH | 1-Methylbenzo[f]quinoline |
| 2-Amino-1-naphthaldehyde | Ethyl acetoacetate | Piperidine (B6355638), Ethanol | Ethyl 1-methylbenzo[f]quinoline-3-carboxylate |
| 3-Amino-2-naphthoic acid | Cyclohexanone | Polyphosphoric acid | 7,8,9,10-Tetrahydrobenzo[f]quinolin-5(6H)-one |
The Skraup synthesis is a classic method for producing quinolines, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgwikipedia.org This reaction has been successfully applied to the synthesis of the parent benzo[f]quinoline by using 2-naphthylamine (B18577) as the aromatic amine component. medwinpublisher.orgmedwinpublishers.comnih.gov
The reaction mechanism is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aromatic amine. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. iipseries.org While effective, the classical Skraup reaction is known for its often vigorous and exothermic nature. wikipedia.org Modifications, such as the use of milder oxidizing agents or the addition of moderators like ferrous sulfate, have been developed to control the reaction's reactivity. wikipedia.org For the synthesis of substituted benzo[f]quinolines, appropriately substituted 2-naphthylamines can be employed. medwinpublisher.org For instance, the use of 4-methyl-2-naphthylamine in a Skraup reaction yields 6-methylbenzo[f]quinoline. medwinpublisher.org
| Aromatic Amine | Reagents | Product |
|---|---|---|
| 2-Naphthylamine | Glycerol, H₂SO₄, Arsenic acid | Benzo[f]quinoline medwinpublisher.org |
| Nitro-substituted 2-naphthylamine | Glycerol, H₂SO₄, Ferrous sulfate/Boric acid | Nitrobenzo[f]quinoline researchgate.net |
The Doebner-Von Miller reaction is a versatile method for quinoline synthesis that utilizes α,β-unsaturated carbonyl compounds or their precursors in the presence of an acid catalyst. iipseries.orgwikipedia.org This reaction can be considered a variation of the Skraup synthesis where the glycerol is replaced by an α,β-unsaturated aldehyde or ketone. nih.gov When applied to the synthesis of benzo[f]quinolines, 2-naphthylamine is reacted with compounds like acrolein or crotonaldehyde. medwinpublisher.orgmedwinpublishers.com
The reaction mechanism is complex and can involve multiple pathways, including conjugate addition of the amine to the enone, followed by cyclization and oxidation. wikipedia.org A key advantage of the Doebner-Von Miller reaction is the ability to introduce substituents onto the newly formed pyridine (B92270) ring by choosing appropriately substituted α,β-unsaturated carbonyl compounds. For instance, the reaction of 2-naphthylamine with 3,3-diethoxyprop-1-ene in the presence of hydrochloric acid has been reported to produce benzo[f]quinoline in good yield. medwinpublisher.org
| Aromatic Amine | α,β-Unsaturated Carbonyl Precursor | Catalyst/Conditions | Product |
|---|---|---|---|
| 2-Naphthylamine | 3,3-Diethoxyprop-1-ene | 1N Hydrochloric acid | Benzo[f]quinoline medwinpublisher.org |
Modern Catalytic Methods in Benzo[f]quinoline Synthesis
In recent decades, the development of transition metal-catalyzed reactions has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the construction and functionalization of the benzo[f]quinoline core.
Palladium catalysts are highly effective in mediating a variety of transformations that can be harnessed for the synthesis of complex quinoline derivatives. These strategies often involve the formation of carbon-carbon and carbon-nitrogen bonds through processes like cyclization and cross-coupling reactions.
One approach involves the intramolecular cyclization of appropriately functionalized precursors. For instance, a palladium-catalyzed annulation can be envisioned where a suitably substituted naphthalene (B1677914) derivative undergoes a ring-closing reaction to form the benzo[f]quinoline skeleton.
More commonly, palladium-catalyzed cross-coupling reactions are employed to build the benzo[f]quinoline system in a stepwise manner or to introduce substituents onto a pre-formed core. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a particularly powerful tool. researchgate.netresearchgate.netnih.gov For the synthesis of a molecule like 1-Methyl-3-(2-quinolyl)benzo[f]quinoline, a plausible strategy would involve the synthesis of a 3-halobenzo[f]quinoline derivative, which could then undergo a Suzuki coupling with a 2-quinolylboronic acid derivative. The methyl group at the 1-position could be introduced either at an early stage on the naphthalene precursor or later through a separate functionalization step.
Another powerful palladium-catalyzed method is the direct C-H arylation, which allows for the formation of C-C bonds by activating a C-H bond on the heterocyclic core and coupling it with an aryl halide. acs.orgnih.govnih.govresearchgate.net This approach avoids the need for pre-functionalization of the benzo[f]quinoline ring with a halide, making it a more atom-economical process. For the synthesis of the target molecule, a direct C-H arylation at the 3-position of a 1-methylbenzo[f]quinoline with a 2-haloquinoline derivative could be a potential route.
| Reaction Type | Benzo[f]quinoline Precursor | Coupling Partner | Potential Product |
|---|---|---|---|
| Suzuki Coupling | 3-Bromo-1-methylbenzo[f]quinoline | 2-Quinolylboronic acid | This compound |
| Direct C-H Arylation | 1-Methylbenzo[f]quinoline | 2-Iodoquinoline | This compound |
The synthesis of this compound necessitates a multi-step approach, beginning with the construction of the benzo[f]quinoline core using either classical annulation reactions or modern catalytic methods. Subsequently, the introduction of the methyl and 2-quinolyl substituents can be achieved through functionalization reactions, with palladium-catalyzed cross-coupling reactions offering a highly efficient and versatile strategy for the final C-C bond formation to link the quinoline moiety. The choice of a specific synthetic route would depend on the availability of starting materials, desired yield, and the scalability of the process.
Copper-Catalyzed Reactions for Benzo[f]quinoline Systems
Copper catalysis offers a versatile and efficient platform for the synthesis of quinoline and its annulated derivatives. These methods are often characterized by their mild reaction conditions and tolerance of various functional groups.
One prominent copper-catalyzed approach involves domino reactions, for instance, between enaminones and 2-halobenzaldehydes. rsc.org This process typically proceeds through an initial aldol (B89426) reaction, followed by C(aryl)-N bond formation and subsequent elimination to yield the quinoline core. rsc.org Copper(II) triflate (Cu(OTf)₂) has proven to be an effective catalyst for the one-pot synthesis of quinoline carboxylates from 2-aminoaryl carbonyls and alkynyl carboxylates, proceeding via a sequence of Michael addition, cyclization, and aromatization. rsc.org
Another innovative method employs N-heterocyclic carbene (NHC) copper complexes for an indirect Friedländer reaction. nih.gov This reaction can synthesize quinolines from 2-aminobenzyl alcohols and ketones, using dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant at room temperature. nih.gov The proposed mechanism involves the copper-catalyzed oxidation of the alcohol to an aldehyde, followed by a base-catalyzed aldol condensation and cyclodehydration to form the final quinoline product. nih.gov These copper-catalyzed strategies represent a significant advancement in the synthesis of functionalized quinolines, providing alternatives to harsher, traditional methods. organic-chemistry.orgnih.gov
| Catalyst System | Reactants | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Copper Catalyst | Enaminones + 2-Halo-benzaldehydes | Domino Reaction (Aldol, C-N formation, Elimination) | Efficient, multi-step process in one pot. | rsc.org |
| Cu(OTf)₂ | 2-Aminoaryl Carbonyls + Alkynyl Carboxylates | Michael Addition/Cyclization/Aromatization | Mild conditions, effective, non-toxic catalyst. | rsc.org |
| N-Heterocyclic Carbene Copper Complex | 2-Aminobenzyl Alcohols + Ketones | Indirect Friedländer Reaction | Room temperature, broad substrate scope. | nih.gov |
Transition Metal-Free Approaches
In the pursuit of more sustainable and cost-effective synthetic routes, transition-metal-free methods for quinoline synthesis have gained considerable attention. nih.gov These approaches avoid the use of potentially toxic and expensive heavy metals. nih.gov
A notable strategy involves the tandem cyclization of 2-styrylanilines, which can be facilitated by iodide catalysis to form functionalized quinoline derivatives. nih.govacs.org This method is valued for its environmental friendliness, broad substrate scope, and potential for scaled-up synthesis. nih.govacs.org Modifications to classical methods like the Skraup and Doebner-Von Miller reactions, such as using microwave irradiation or ionic liquids, have also improved efficiency and reduced the need for harsh reagents. mdpi.com Another innovative metal-free approach is the radical-promoted cyclization of arylamine precursors, mediated by reagents like N-bromosuccinamide (NBS) under visible light. mdpi.com
Furthermore, a one-pot cascade reaction has been developed for the synthesis of quinolines from β-O-4 model compounds, which are relevant to lignin (B12514952) valorization. nih.gov This process involves selective C-O bond cleavage, dehydrogenation, aldol condensation, and C-N bond formation to construct the heterocyclic ring, offering a pathway to these valuable chemicals from renewable sources. nih.gov
Photochemical Routes to Benzo[f]quinoline Derivatives
Photochemical reactions provide a unique pathway for the synthesis of benzo[f]quinoline systems, often proceeding through mechanisms not accessible by thermal methods. A key photochemical route is the oxidative photocyclization of trans-2-stilbazole derivatives. medwinpublisher.orgresearchgate.net
This reaction is typically carried out in a solvent like cyclohexane, under irradiation with a medium-pressure mercury-vapor lamp. medwinpublisher.org The proposed mechanism involves an initial trans-to-cis isomerization of the stilbazole derivative upon irradiation. medwinpublisher.orgresearchgate.net The cis-isomer then undergoes a cyclization to form a dihydro-benzo[f]quinoline intermediate, which is subsequently dehydrogenated under oxidative conditions to yield the final aromatized benzo[f]quinoline product. medwinpublisher.orgresearchgate.net This method has been successfully used to synthesize benzo[f]quinoline itself as well as various substituted derivatives. medwinpublisher.orgresearchgate.net
Introduction of the Quinoline Moiety: Synthetic Challenges and Solutions
Attaching a quinoline substituent to the pre-formed benzo[f]quinoline core presents its own set of synthetic challenges, primarily centered around achieving regioselectivity and efficient C-C bond formation.
Direct C-H Functionalization Strategies for Quinolyl Substitution
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forging C-C bonds, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov For the synthesis of quinolyl-substituted benzo[f]quinolines, this could involve the direct coupling of a quinoline derivative with the benzo[f]quinoline scaffold.
Transition metal catalysis is central to many C-H activation strategies. mdpi.comnih.gov The general mechanism involves coordination of the metal to the heterocycle, followed by a C-H activation step to form an organometallic intermediate, which then reacts with a coupling partner. mdpi.com A specific example for benzo[f]quinoline involves direct lithiation of the pyridine ring, which allows for the introduction of various electrophiles. researchgate.net While this demonstrates the feasibility of functionalizing the benzo[f]quinoline core, extending this to a direct coupling with a quinoline partner would be a subsequent challenge, potentially involving oxidative cross-coupling reactions. mdpi.com The regioselectivity of such reactions is a critical aspect, often directed by the inherent electronic properties of the heterocycles or by using directing groups. nih.govrsc.org
Cross-Coupling Methodologies for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira-Hagihara)
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for constructing C-C bonds with high precision. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly relevant.
A two-step sequence utilizing a Suzuki reaction has been reported for the synthesis of the benzo[f]quinoline core itself. medwinpublisher.orgresearchgate.net This involves coupling a substituted pyridine with a boronic acid to form an aromatic aldehyde, which then undergoes cyclization. medwinpublisher.orgresearchgate.net To form a quinolyl-benzo[f]quinoline, a similar strategy could be employed. For instance, a halogenated benzo[f]quinoline could be coupled with a quinolineboronic acid (or vice versa) under Suzuki-Miyaura conditions.
Similarly, the Sonogashira-Hagihara coupling, which joins a terminal alkyne with an aryl or vinyl halide, can be used to build complex scaffolds. A strategy for synthesizing benzo[f]quinazoline-1,3(2H,4H)-diones, analogous structures to benzo[f]quinolines, successfully employed a combination of Sonogashira-Hagihara and Suzuki-Miyaura reactions, demonstrating the power of sequential cross-coupling to build polycyclic systems. nih.gov
| Reaction Name | Coupling Partners | Catalyst (Typical) | Application Example | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organic Halide + Organoboron Compound | Pd(PPh₃)₄ | Formation of benzo[f]quinoline core via an aldehyde intermediate. | medwinpublisher.orgresearchgate.net |
| Sonogashira-Hagihara | Organic Halide + Terminal Alkyne | Pd(PPh₃)Cl₂ / CuI | Synthesis of benzo[f]quinazoline (B14752245) precursors. | nih.gov |
Multi-component Reactions (MCRs) for Quinolyl-Benzo[f]quinoline Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. rsc.org This approach is advantageous for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity. rsc.orglew.ro
For the construction of benzo[f]quinoline scaffolds, a one-pot, three-component [4+2] cyclic condensation has been developed. nih.govresearchgate.net This reaction utilizes aromatic amines, aldehydes, and a tertiary amine (acting as a vinyl source) to construct the benzo[f]quinoline ring system under neutral conditions and an oxygen atmosphere. researchgate.net To synthesize a molecule like this compound, one could envision an MCR where one of the starting components, such as the aldehyde, already contains the quinoline moiety (e.g., quinoline-2-carbaldehyde).
Microwave-assisted MCRs have also been employed to synthesize related fused systems like benzo[f]pyrrolo[1,2-a]quinolines, significantly reducing reaction times. lew.ro The versatility of MCRs makes them a powerful tool for constructing complex heterocyclic systems, potentially allowing for the assembly of quinolyl-benzo[f]quinoline scaffolds in a single, efficient step. rsc.org
Methylation Strategies at the N1 Position of Benzo[f]quinoline
Methylation of the nitrogen atom in the benzo[f]quinoline ring system is a key step in the synthesis of the target compound and its analogues. This transformation is typically achieved through N-alkylation or quaternization reactions.
The introduction of an alkyl group, such as methyl, onto the nitrogen atom of benzo[f]quinoline results in the formation of a positively charged benzo[f]quinolinium salt. This process, known as quaternization, is a facile and efficient reaction. nih.gov It is typically the initial stage in multi-step syntheses for creating more complex derivatives. nih.gov
The reaction involves treating the parent benzo[f]quinoline with a reactive alkyl halide. A variety of alkylating agents can be employed, including those with amides, esters, and aromatic ketone functionalities, to yield the corresponding quaternary salts. nih.gov For instance, the quaternization of benzo[f]quinoline and its analogue, benzo[c]quinoline, has been successfully carried out using various bromoketones.
Another reported method for the methylation of the benzo[f]quinoline scaffold involves the use of methylsulfinyl carbanion, which is generated from dimethyl sulfoxide and sodium hydride. medwinpublisher.orgresearchgate.net This approach has been used to synthesize methyl-benzo[f]quinoline derivatives. medwinpublisher.orgresearchgate.net
Table 1: Examples of N-Alkylation and Quaternization Reactions of Benzo[f]quinoline
| Alkylating Agent | Reaction Type | Product | Reference |
|---|---|---|---|
| Reactive Halides (e.g., bromoketones) | Quaternization | Benzo[f]quinolinium salts | nih.gov |
| Methylsulfinyl carbanion | Methylation | Methyl-benzo[f]quinoline derivatives | medwinpublisher.orgresearchgate.net |
However, in the broader field of nitrogen heterocycle chemistry, achieving stereocontrol in N-alkylation is an area of active research, particularly for non-aromatic systems or molecules where the nitrogen atom can become a stable stereocenter. nih.govmdpi.comacs.org For instance, enantioselective catalytic methods are being developed for the synthesis of chiral ammonium (B1175870) ions where the nitrogen center is stereogenic. acs.org These advanced methods often rely on chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to direct the approach of the alkylating agent. researchgate.netmdpi.com While not yet specifically applied to 1-methyl-benzo[f]quinoline synthesis in the surveyed literature, these emerging strategies could potentially be adapted to create chiral analogues or to control the stereochemistry in more complex derivatives where such control is relevant.
Cascade and One-Pot Synthetic Pathways for this compound
While a specific one-pot synthesis for this compound is not detailed in the available literature, the principles of cascade and one-pot reactions are widely applied to the synthesis of analogous benzo[f]quinoline structures. These methods are highly valued for their efficiency, atom economy, and ability to construct complex molecular architectures from simple precursors in a single operation.
A notable example is the metal-free, three-component synthesis of 2-substituted quinolines and benzo[f]quinolines. researchgate.net This method constructs a new pyridine ring through a [4+2] condensation, using readily available aromatic amines, aldehydes, and tertiary amines, with the tertiary amine acting as the vinyl source. researchgate.net Such a strategy provides a direct route to various substituted quinoline derivatives. researchgate.net
Similarly, one-pot photoannulation reactions have been developed to synthesize benzo[f]quinolin-3-ones. nih.gov These reactions proceed through the photoaddition of chloropyridin-2-ones to phenylacetylene, followed by a 6π electrocyclization and subsequent aromatization to yield the polycyclic product. nih.gov Cascade reactions, which involve a sequence of intramolecular transformations, are also employed. For instance, an operationally simple, one-pot, two-step cascade method has been developed to produce complex fused heterocycles like quinazolinotriazolobenzodiazepines, demonstrating the power of these reactions to engage multiple reactive centers in a single process. nih.govnih.gov These methodologies highlight the potential for developing streamlined, one-pot syntheses for complex targets like this compound.
Table 2: Example of a One-Pot Synthesis for Benzo[f]quinoline Analogues
| Reaction Type | Key Reactants | Conditions | Product Class | Reference |
|---|---|---|---|---|
| Three-Component [4+2] Condensation | Aromatic amines, Aldehydes, Tertiary amines | Ammonium salt, Oxygen atmosphere, Metal-free | 2-Substituted benzo[f]quinolines | researchgate.net |
| Photoannulation | 6-chloropyridin-2-ones, Phenylacetylene | Photochemical irradiation | Benzo[f]quinolin-3-ones | nih.gov |
Advanced Synthetic Reagents and Catalysts in Polycyclic Nitrogen Heterocycle Chemistry
The synthesis of polycyclic nitrogen heterocycles, including the benzo[f]quinoline framework, has been significantly advanced by the development of novel reagents and sophisticated catalytic systems. These modern tools enable more efficient, selective, and environmentally friendly synthetic routes.
Transition-metal catalysis is a cornerstone of modern heterocyclic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara and Suzuki–Miyaura reactions, are employed in multi-step sequences to construct complex frameworks like benzo[f]quinazoline-1,3(2H,4H)-diones. Rhodium(III)-catalyzed chelation-assisted C–H activation and annulation reactions using diazo compounds as carbene precursors offer a highly efficient and benign pathway to a variety of nitrogen heterocycles, including isoquinolines and carbazoles. mdpi.com
Organocatalysis has emerged as a powerful, metal-free alternative. mdpi.com Organocatalysts are often less sensitive to moisture and oxygen, more readily available, and have lower toxicity compared to many metal catalysts. mdpi.com They are utilized in a variety of reactions to construct chiral N-heterocycles in a pot-economical manner. mdpi.com
Furthermore, novel reagents are expanding the scope of possible transformations. Arenediazonium salts, which are easily prepared from inexpensive anilines, serve as versatile nitrogen sources for the synthesis of N-heterocycles. Diazo compounds are another class of versatile reagents used as building blocks for a diverse range of organic transformations due to their high reactivity. mdpi.com
Table 3: Overview of Advanced Catalysts in Polycyclic N-Heterocycle Synthesis
| Catalyst Type | Example | Application/Reaction Type | Reference |
|---|---|---|---|
| Palladium Catalysts | Pd(PPh₃)₄, Pd(PPh₃)Cl₂ | Cross-coupling (Suzuki, Sonogashira) | |
| Rhodium Catalysts | Rh(III) complexes | C-H activation/annulation | mdpi.com |
| Organocatalysts | Diarylprolinol silyl (B83357) ethers | Asymmetric synthesis | mdpi.com |
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry are increasingly being applied to the synthesis of aryl quinolines and their analogues to develop more sustainable and environmentally friendly routes. nih.gov This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
One key aspect is the use of alternative energy sources to conventional thermal heating. Microwave (MW) and ultrasound (US) irradiation have been investigated as more efficient heating methods in the synthesis of benzo[c]quinoline derivatives, a structural isomer of benzo[f]quinoline.
The choice of solvent is another critical factor. Efforts are being made to replace traditional organic solvents with more environmentally benign alternatives. For example, an efficient method for synthesizing benzo[f]quinoline derivatives involves a three-component reaction of Schiff bases with 1,3-dicarbonyl compounds in an aqueous medium, catalyzed by benzyltriethylammonium chloride (TEBA). Similarly, a metal-free method for constructing 2-substituted quinolines and benzo[f]quinolines has been demonstrated that can proceed under neutral conditions. researchgate.net
The development of green catalysts is also paramount. This includes both heterogeneous and homogeneous catalysts that allow for high efficiency and selectivity, minimizing chemical and energy consumption. The use of organocatalysts, which are often metal-free and less toxic, aligns well with green chemistry principles. mdpi.com These approaches collectively contribute to making the synthesis of complex heterocycles like benzo[f]quinoline analogues more sustainable.
Table 4: Comparison of Conventional vs. Green Synthetic Approaches for Benzo[f]quinoline Analogues
| Aspect | Conventional Method | Green Alternative | Reference |
|---|---|---|---|
| Heating | Thermal Heating (TH) | Microwave (MW), Ultrasound (US) | |
| Solvent | Organic Solvents | Water | researchgate.net |
| Catalyst | Traditional acid/base catalysts | Metal-free organocatalysts, efficient metal catalysts | mdpi.comresearchgate.net |
Information Not Available for this compound
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Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 3 2 Quinolyl Benzo F Quinoline
Fluorescence Spectroscopy and Photophysical Properties
Quantum Yields and Luminescence Efficiency
Detailed experimental data, including specific quantum yield values and comprehensive luminescence efficiency studies for 1-Methyl-3-(2-quinolyl)benzo[f]quinoline, have not been reported in available scientific literature. To accurately present research findings on this topic, data from dedicated photophysical studies would be required. Such studies would typically involve measuring the emission spectrum and comparing the integrated fluorescence intensity to a standard of known quantum yield.
Data Table: Quantum Yields of this compound
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
|---|
Solvatochromism and Acidochromism Studies
There are no specific studies on the solvatochromic or acidochromic behavior of this compound found in the reviewed literature. A solvatochromism study would involve the systematic investigation of the compound's absorption and emission spectra in a range of solvents with varying polarities. Similarly, an acidochromism study would entail monitoring spectral changes as a function of pH.
Data Table: Solvatochromic Data for this compound
| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
|---|
Data Table: Acidochromic Data for this compound
| pH | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
|---|
Aggregation-Induced Emission (AIE) Phenomena
No research detailing the investigation of aggregation-induced emission (AIE) phenomena for this compound has been identified. An AIE study would typically involve measuring the fluorescence intensity of the compound in solvent mixtures of varying compositions (good solvent vs. poor solvent) to determine if emission is enhanced upon aggregate formation.
Data Table: Aggregation-Induced Emission Data for this compound
| Solvent System (e.g., THF/Water) | Fraction of Poor Solvent (%) | Fluorescence Intensity (a.u.) |
|---|
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Theoretical and Computational Investigations of 1 Methyl 3 2 Quinolyl Benzo F Quinoline
Non-Linear Optical (NLO) Properties Prediction
Non-linear optics (NLO) investigates the interaction between light and matter where the material's response is non-linear to the electric field of the light. Materials with significant NLO properties are crucial for developing advanced photonic and optoelectronic devices like optical switches and data storage. Organic compounds, particularly those with extensive π-conjugated systems and donor-acceptor groups, are promising candidates for NLO applications.
The benzo[f]quinoline (B1222042) scaffold, with its large delocalized electronic distribution, represents a class of compounds with potential NLO activity. Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict the NLO properties of such molecules. Key parameters calculated in these theoretical studies include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are indicative of a molecule's NLO response.
For instance, studies on other quinoline (B57606) derivatives have utilized computational approaches like CAM-B3LYP/6-311++g(d,p) to determine these NLO parameters. The presence of strong electron donor and acceptor groups and extended π-electron systems in quinoline-based chalcones has been shown to enhance second-order molecular non-linearity. While no specific theoretical calculations for the NLO properties of 1-Methyl-3-(2-quinolyl)benzo[f]quinoline have been reported in the reviewed literature, its extended conjugated system, composed of fused quinoline and benzoquinoline rings, suggests it may exhibit notable NLO behavior. Further computational studies would be necessary to quantify its specific hyperpolarizability and potential for applications in optical devices.
Tautomerism and Isomerization Studies
Tautomerism, the interconversion of structural isomers, and E/Z (geometric) isomerization are phenomena that can significantly influence the chemical and physical properties of heterocyclic compounds. Computational studies are instrumental in exploring the potential tautomeric forms and isomeric states of molecules.
For example, theoretical and spectroscopic studies on 3-substituted 2-methyl-quinolin-4(1H)-ones have investigated their 4-hydroxy/4-oxo tautomerism, concluding that the 4-oxo form is predominant. Similarly, research on 7-hydroxy-8-(azophenyl)quinoline derivatives shows their existence as a mixture of azo and hydrazone tautomers in solution.
In the context of benzo[f]quinoline derivatives, a study on a 3-chlorobenzo[f]quinoline-2-carbaldehyde derivative, specifically a cyanoethanohydrazone, revealed its existence as a mixture of anti- and syn- isomers in an approximate 80:20 ratio, as determined by ¹H NMR. This indicates that isomerization is a relevant characteristic for substituted benzo[f]quinolines.
Currently, there are no specific experimental or computational studies in the available literature that investigate the tautomerism or isomerization of this compound. However, the presence of multiple nitrogen atoms and the complex aromatic system suggest that a theoretical investigation could reveal potential stable isomers or tautomers under specific conditions, which could, in turn, affect its electronic and binding properties.
In Silico Studies of Molecular Interactions and Docking (Focus on structural and binding characteristics)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the structural and binding characteristics of potential drug candidates with biological targets. While no molecular docking studies have been specifically reported for this compound, extensive in silico research on other benzo[f]quinoline derivatives provides significant insight into the potential binding modes of this structural class.
These studies show that the benzo[f]quinoline scaffold can interact with various biological targets, including enzymes implicated in cancer and microbial infections. For example, derivatives of 3-chlorobenzo[f]quinoline-2-carbaldehyde have been docked against the Cyclin-Dependent Kinase 5 (CDK-5) enzyme, a target in cancer therapy. The pyrazolone (B3327878) and cyanoethanohydrazone derivatives, in particular, demonstrated strong binding affinities, with calculated binding energies near that of the co-crystallized ligand, suggesting a high potential for inhibition.
In another study, benzo[f]quinoline derivatives were evaluated as potential antibacterial and antifungal agents through docking with ATP synthase and Topoisomerase II (TOPO II). The results indicated that certain salts of benzo[f]quinoline fit well within the active sites of these enzymes. Similarly, a benzimidazole (B57391) derivative of benzo[f]quinoline was docked against HCV NS5B polymerase, revealing strong binding interactions with key amino acid residues like CYS 366 and ASN 411 through hydrogen bonding and pi-hydrogen interactions. The interaction of quinoline-containing hybrids with the BCR-ABL1 enzyme, a tyrosine kinase involved in chronic myeloid leukemia, has also been explored, showing interactions at the bosutinib (B1684425) binding site.
These studies collectively highlight that the extended, planar, and aromatic structure of the benzo[f]quinoline core is conducive to forming stable interactions within protein binding pockets, often through hydrogen bonds and various π-system interactions (e.g., π-π stacking, π-hydrogen). The specific nature and strength of these interactions are modulated by the substituents on the benzo[f]quinoline ring system.
| Compound Class | Target Enzyme | Reported Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzo[f]quinoline-pyrazolone derivative | CDK-5 | -6.6320 | Not specified |
| Benzo[f]quinoline-cyanoethanohydrazone derivative | CDK-5 | -6.5696 | Not specified |
| Benzo[f]quinoline-benzimidazole derivative | HCV NS5B Polymerase | Not specified | CYS 366, ASN 411 |
| Quinoline-Imatinib hybrid | BCR-ABL1 Tyrosine Kinase | Not specified | Not specified |
Reaction Mechanisms and Pathways Involving 1 Methyl 3 2 Quinolyl Benzo F Quinoline
Mechanistic Studies of Benzo[f]quinoline (B1222042) Formation Reactions
The formation of the core benzo[f]quinoline skeleton can be achieved through several synthetic routes, each with a distinct underlying mechanism. These reactions typically involve the construction of the pyridine (B92270) ring onto a naphthalene (B1677914) framework.
Classic methods for synthesizing the benzo[f]quinoline ring system include the Skraup and Doebner-Von Miller reactions. medwinpublisher.orgresearchgate.net In the Skraup reaction , 2-naphthylamine (B18577) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent. medwinpublisher.org The proposed mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the 2-naphthylamine. Subsequent cyclization and oxidation lead to the aromatic benzo[f]quinoline. researchgate.net The Doebner-Von Miller reaction is a more general approach that involves the reaction of an α,β-unsaturated aldehyde or ketone with an aromatic amine in the presence of an acid catalyst. medwinpublisher.orgresearchgate.net
Another significant pathway is photochemical cyclohydrogenation . For instance, trans-2-stilbazole derivatives can be converted to benzo[f]quinolines upon irradiation. medwinpublisher.orgresearchgate.net The proposed mechanism suggests an initial trans-cis isomerization, followed by an intramolecular cyclization to form a dihydro-benzo[f]quinoline intermediate. This intermediate is then dehydrogenated under oxidative conditions to yield the final aromatic product. medwinpublisher.orgacs.org
More contemporary methods, such as three-component reactions and transition metal-catalyzed cross-coupling followed by cyclization, offer alternative pathways. medwinpublisher.orgnih.gov For example, a Suzuki coupling can be used to create a precursor that subsequently undergoes an intramolecular cyclization to form the benzo[f]quinoline ring. medwinpublisher.org
| Formation Reaction | Key Reactants | Proposed Mechanism Highlights | Reference |
| Skraup Reaction | 2-Naphthylamine, Glycerol, Sulfuric Acid, Oxidizing Agent | Dehydration of glycerol to acrolein, Michael addition, Cyclization, Dehydrogenation/Aromatization. | medwinpublisher.org |
| Doebner-Von Miller Reaction | 2-Naphthylamine, α,β-Unsaturated Aldehyde/Ketone | Similar to Skraup, involving conjugate addition followed by cyclization and oxidation. | medwinpublisher.orgresearchgate.net |
| Photochemical Cyclohydrogenation | trans-2-Stilbazole derivatives | Trans-cis photoisomerization, Intramolecular electrocyclization, Oxidative dehydrogenation. | medwinpublisher.orgacs.org |
| Aza-Diels-Alder Reaction | Aryl imine, Alkene/Alkyne | [4+2] cycloaddition followed by oxidation to form the quinoline (B57606) ring. | rsc.org |
Regioselectivity and Stereoselectivity in Derivatization Reactions
The derivatization of the 1-Methyl-3-(2-quinolyl)benzo[f]quinoline system is governed by the electronic properties of its constituent rings and the directing effects of its substituents. The nitrogen atom in both the quinoline and benzo[f]quinoline moieties deactivates the pyridine rings towards electrophilic substitution, making them more susceptible to nucleophilic attack. Conversely, the carbocyclic portions behave more like activated naphthalene and benzene (B151609) rings.
Regioselectivity in electrophilic substitution is expected to occur on the carbocyclic rings. For the benzo[f]quinoline part, positions C-7, C-8, and C-10 are likely sites for electrophilic attack. The methyl group at C-1 is an activating group and would direct electrophiles, but its position on the already electron-deficient pyridine ring mitigates this effect. In contrast, nucleophilic substitutions or additions are favored on the electron-deficient pyridine rings, particularly at positions ortho and para to the nitrogen atom (e.g., C-2 and C-4 of a generic quinoline). Direct lithiation has been reported for the parent benzo[f]quinoline, allowing for functionalization at specific positions of the pyridine ring. medwinpublisher.org
Stereoselectivity becomes critical in reactions that create new chiral centers, such as cycloadditions or additions across double bonds. The planar, aromatic nature of the core structure means that facial selectivity will be determined by the steric hindrance imposed by the existing substituents and the geometry of the approaching reagent. In reactions like the [3+2] cycloaddition involving ylides generated from the benzo[f]quinoline nitrogen, the stereochemical outcome is often controlled by the approach of the dipolarophile to the ylide intermediate.
Nucleophilic and Electrophilic Reactivity of the Benzo[f]quinoline and Quinoline Moieties
The reactivity of this compound is a composite of its two main heterocyclic components.
Nucleophilic Reactivity : The primary sites for nucleophilic attack are the electron-deficient carbon atoms within the pyridine rings of both the quinoline and benzo[f]quinoline systems. The nitrogen atom in each ring system significantly lowers the electron density at the α (C-2, C-6) and γ (C-4) positions, making them susceptible to attack by nucleophiles. Quaternization of the nitrogen atom with alkyl halides dramatically enhances this electrophilicity, which is a key step in generating ylides for cycloaddition reactions. nih.govnih.gov The electron-withdrawing effect of the quaternized nitrogen is powerful, influencing the chemical shifts of adjacent protons. nih.gov
Electrophilic Reactivity : Electrophilic substitution reactions are generally directed towards the carbocyclic portions of the molecule. The benzo portion of the benzo[f]quinoline nucleus and the benzene ring of the quinoline moiety are more electron-rich than their respective pyridine rings. Density functional theory (DFT) simulations on related systems help identify centers for electrophilic and nucleophilic attack by mapping HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) regions, respectively. nih.gov For benzo[f]quinoline, electrophilic attack is favored on the benzo ring. medwinpublisher.org
| Reactivity Type | Favored Moiety | Typical Reaction Sites | Rationale |
| Nucleophilic Attack | Pyridine rings (Quinoline & Benzo[f]quinoline) | Positions α and γ to the nitrogen atom | Electron-withdrawing effect of the nitrogen atom creates electron-deficient centers. |
| Electrophilic Attack | Carbocyclic rings (Benzene & Naphthalene portions) | Positions on the benzo and phenyl rings | These rings are more electron-rich compared to the nitrogen-containing rings. |
Cycloaddition Reactions in the Context of Functionalization
Cycloaddition reactions provide powerful tools for constructing new ring systems fused to the this compound scaffold, offering pathways to complex, three-dimensional molecules.
The [3+2] dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a well-established method for functionalizing benzo[f]quinoline. nih.govwikipedia.org The reaction typically involves two steps:
Quaternization : The nitrogen atom of the benzo[f]quinoline is quaternized with a reactive halide (e.g., phenacyl bromide). nih.govnih.gov This step significantly increases the acidity of the protons on the adjacent carbon.
Ylide Formation and Cycloaddition : In the presence of a base (like triethylamine), the quaternary salt is deprotonated to form a benzo[f]quinolinium ylide in situ. nih.gov This ylide is a 1,3-dipole that readily reacts with a dipolarophile (e.g., an activated alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or an alkene like N-phenylmaleimide) to form a five-membered heterocyclic ring fused to the original structure. nih.govnih.govresearchgate.net This approach has been used to synthesize novel pyrrolo-benzo[f]quinoline derivatives. nih.gov
| Reaction Step | Reagents | Intermediate/Product | Reference |
| 1. Quaternization | Benzo[f]quinoline, Activated α-halocarbonyl compound | Benzo[f]quinolinium quaternary salt | nih.govnih.gov |
| 2. Cycloaddition | Quaternary salt, Base (e.g., triethylamine), Dipolarophile (e.g., DMAD) | Fused pyrrolo-benzo[f]quinoline cycloadduct | nih.gov |
The Diels-Alder reaction, a [4+2] cycloaddition, is more commonly employed in the synthesis of the quinoline and benzo[f]quinoline core rather than its subsequent functionalization. The aza-Diels-Alder reaction (Povarov reaction) involves the reaction of an electron-rich dienophile with an electron-deficient diene (an imine). rsc.org This method can be used to construct the quinoline ring system. For a molecule like this compound, which is already fully aromatic, it is unlikely to act as a diene or dienophile in a standard Diels-Alder reaction without significant modification or under harsh conditions that disrupt its aromaticity. However, this synthetic logic is fundamental to building such heterocyclic systems. medwinpublisher.org
Photochemical [2+2] cycloadditions offer a route to construct four-membered cyclobutane (B1203170) rings. nih.gov This reaction typically occurs between two unsaturated systems upon photo-irradiation. For quinoline derivatives, intermolecular [2+2] photocycloadditions with olefins can be induced by visible light in the presence of a chiral sensitizer, leading to cyclobutane products with high regio- and diastereoselectivity. nih.gov The reaction proceeds via the triplet excited state of the quinoline moiety. nih.gov
In the solid state, the [2+2] photocycloaddition of styrylquinolines is dependent on the crystal packing of the molecules, which preorganizes the reactants for the reaction. rsc.org The reaction can sometimes proceed as a single-crystal-to-single-crystal transformation. The products are typically cyclobutane derivatives. Retro-[2+2] reactions can also occur, often thermally or photochemically, leading back to the original olefinic compounds.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is anticipated to be rich and varied, owing to the presence of multiple aromatic rings and heteroatoms which can participate in electron transfer processes.
Oxidation:
The benzo[f]quinoline moiety is susceptible to oxidative metabolism. Studies on the parent compound, benzo[f]quinoline, using rat liver homogenate have shown that oxidation is a primary metabolic pathway. nih.gov The identified metabolites include 7,8-dihydroxy-7,8-dihydrobenzo[f]quinoline, 9,10-dihydroxy-9,10-dihydrobenzo[f]quinoline, 7-hydroxybenzo[f]quinoline, and benzo[f]quinoline-N-oxide. nih.gov This suggests that the core ring system of this compound would likely undergo similar oxidative transformations, potentially forming dihydrodiols, hydroxylated derivatives, and N-oxides on the benzo[f]quinoline portion of the molecule. The presence of the methyl and quinolyl substituents would influence the regioselectivity of these oxidations.
Furthermore, electrochemical methods have been employed for the oxidation of benzo[f]quinoline. For instance, electrochemical fluorination of benzo[f]quinoline has been reported to yield di- and tetra-fluorinated derivatives, demonstrating the accessibility of oxidative pathways. medwinpublisher.org
Reduction:
The reduction of the quinoline and benzo[f]quinoline ring systems typically involves the hydrogenation of the nitrogen-containing heterocyclic ring. This can be achieved through various catalytic hydrogenation methods. While specific studies on the reduction of this compound were not found, it is expected that the pyridine rings within both the quinoline and benzo[f]quinoline moieties would be the most susceptible to reduction. The specific conditions of the reduction (catalyst, pressure, temperature) would determine the extent and selectivity of the hydrogenation.
Investigation of Intermediates and Transition States
The investigation of intermediates and transition states in reactions involving large, polycyclic aromatic compounds like this compound often relies on a combination of experimental techniques and computational studies.
Intermediates:
In the context of the metabolic oxidation of the parent benzo[f]quinoline, the formation of dihydrodiol metabolites proceeds through arene oxide intermediates. nih.gov For instance, the formation of 7,8-dihydroxy-7,8-dihydrobenzo[f]quinoline implies the transient existence of a 7,8-epoxide. The inhibition of epoxide hydratase in metabolic studies led to the accumulation of different metabolites, providing indirect evidence for these epoxide intermediates. nih.gov
For synthetic transformations, such as the photochemical cyclohydrogenation used to form the benzo[f]quinoline core from stilbazole derivatives, dihydro-benzo[f]quinoline intermediates are proposed. researchgate.net These intermediates are subsequently aromatized through an oxidative dehydrogenation step. researchgate.net
Transition States and Computational Studies:
Density Functional Theory (DFT) has been utilized to study the molecular configurations and electronic properties of various benzo[f]quinoline derivatives. nih.gov These computational methods are crucial for inferring reaction paths by identifying stable molecular geometries and the distribution of electron density, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov While specific DFT studies modeling the transition states for the oxidation or reduction of this compound are not available in the reviewed literature, such computational approaches would be invaluable for elucidating the precise mechanisms, including the structures and energies of the transition states involved in these transformations. For other quinoline derivatives, DFT and Time-Dependent DFT (TD-DFT) have been used to predict properties and spectra, indicating the utility of these methods for understanding the reactivity of such systems. nih.gov
Structure Property Relationships and Advanced Applications of 1 Methyl 3 2 Quinolyl Benzo F Quinoline Derivatives
Elucidation of Structure-Photophysical Property Relationships
The photophysical properties of benzo[f]quinoline (B1222042) derivatives are intrinsically linked to their molecular structure. The extended π-conjugated system of the benzo[f]quinoline core is responsible for its inherent fluorescence. nih.gov Alterations to this core structure, through the addition of various substituent groups, can significantly modulate the electronic and, consequently, the optical properties of these compounds. This relationship allows for the fine-tuning of their absorption and emission characteristics for specific applications.
Influence of Substituents on Absorption and Emission Characteristics
The absorption and emission spectra of benzo[f]quinoline derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. rsc.org The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in modifying the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Electron-withdrawing groups, such as a nitro group (-NO₂), can lead to a significant blue shift in the absorption spectrum. This is attributed to the strong electron-withdrawing nature of the nitro group, which can increase the HOMO-LUMO energy gap and also contribute to fluorescence quenching. rsc.org Conversely, the introduction of electron-donating groups or extending the π-conjugation, for instance by replacing a pyridine (B92270) group with a quinoline (B57606) analogue, is expected to stabilize the LUMO, leading to a bathochromic (red) shift in both absorption and emission wavelengths. rsc.org
The position of the substituent also has a notable effect. For example, studies on trifluoromethylated quinoline-phenol Schiff bases show that the location of substituents on the molecule affects both the wavelength and the molar absorption coefficients. beilstein-journals.org Similarly, research on bis-quinolin-3-yl-chalcones demonstrated that modifications with secondary amines like morpholine, pyrrolidine, and piperidine (B6355638) influence the absorption maxima. rsc.org The substitution of an aryl group can also affect absorption bands in distinct ways; a p-alkoxyphenyl group at the C₂ position of a quinoline ring can cause the rise of an absorption band around 290 nm. scielo.br
This targeted modification allows for the rational design of molecules with tailored photophysical properties for use in materials science and biology. nih.gov
Table 1: Influence of Substituents on the Photophysical Properties of Selected Quinoline Derivatives
| Compound Type | Substituent | Effect on Absorption (λ_max) | Effect on Emission (λ_em) | Reference |
|---|---|---|---|---|
| Bis-quinolin-3-yl-chalcone | Nitro group | Blue shift | Fluorescence quenching | rsc.org |
| HBO-fluorophore | Quinoline/Isoquinoline (B145761) | Red shift compared to pyridine analogue | Red shift (500-560 nm) | rsc.org |
| Quinolines | p-alkoxyaryl at C₄ | Minimal disturbance | Not specified | scielo.br |
| Quinolines | p-alkoxyphenyl at C₂ | Rise of band at 290 nm | Not specified | scielo.br |
| HBO-isoquinoline | Isoquinoline | Not specified | Red-shifted, high quantum yield | rsc.org |
Correlation between Molecular Structure and Stokes Shift
The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a critical parameter for fluorescent molecules, particularly in applications like fluorescence microscopy and optoelectronics. nih.govmdpi.com A large Stokes shift is advantageous as it minimizes self-absorption and reduces chromatic aberration, thereby enhancing resolution. nih.govmdpi.com In derivatives of 1-Methyl-3-(2-quinolyl)benzo[f]quinoline, the molecular structure and the surrounding environment, such as solvent polarity, strongly influence the magnitude of the Stokes shift.
The emission spectra of styrylquinoline derivatives, for instance, are strongly dependent on solvent polarity, a phenomenon known as positive solvatochromism. mdpi.com An increase in solvent polarity leads to a red shift of the emission band, which is indicative of a significant difference in the dipole moment between the ground and excited states. mdpi.com
Structural modifications through substitution can also lead to exceptionally large Stokes shifts. For example, a 2-(2′-hydroxyphenyl)benzoxazole (HBO) fluorophore functionalized with an isoquinoline exhibited a record Stokes shift of 11,000 cm⁻¹. rsc.orgresearchgate.net This significant structural reorganization in the excited state is a hallmark of molecules undergoing excited-state intramolecular proton transfer (ESIPT), a process that can be engineered into these systems. rsc.orgrsc.org The strategic placement of nitrogen atoms within the heterocyclic structure, as seen in different positional isomers of quinoline or isoquinoline, has a key influence on the emission profile and, by extension, the Stokes shift. rsc.org
Table 2: Stokes Shift in Various Quinoline-Based Fluorophores
| Fluorophore Class | Key Structural Feature | Observed Stokes Shift | Conditions/Solvent | Reference |
|---|---|---|---|---|
| HBO-isoquinoline | Isoquinoline substituent | 11,000 cm⁻¹ (record) | Dichloromethane | rsc.orgresearchgate.net |
| Styrylquinolines | Schiff base moiety | Large, dependent on solvent polarity | Various organic solvents | mdpi.com |
| 3-QCTH | Cysteine at position 3 | ~70 nm higher than naphthalene (B1677914) analogue | Not specified | acs.org |
| Quinoline Derivatives | Various esterifications | "Remarkable" Stokes shift for compound 6z | Not specified | nih.govrsc.org |
Supramolecular Chemistry and Self-Assembly of Related Systems
Supramolecular chemistry investigates the organization of molecules into larger, functional structures through non-covalent interactions. longdom.org In the context of quinoline-based systems, these interactions—including hydrogen bonding, π-π stacking, and van der Waals forces—drive the spontaneous self-assembly of molecules into well-defined architectures. researchgate.net This process is fundamental to creating advanced materials like organogels and liquid crystals from quinoline derivatives. scielo.brrsc.org
A notable example is a gelator containing a quinoline group that can form stable organogels in various solvents such as ethanol, acetonitrile (B52724), and DMSO. rsc.org The self-assembly process of this molecule leads to different structures with varying surface properties, from super-hydrophilic to super-hydrophobic, depending on the solvent used. rsc.org The packing of the molecules in the gel state can also influence their photophysical properties; for instance, the organogel formed in acetonitrile exhibits strong light emission that is red-shifted by 70 nm compared to its solution state, a phenomenon confirmed by theoretical calculations. rsc.org
Crystal structure analyses of quinoline derivatives reveal that π-stacking interactions are a key driving force for self-assembly. scielo.br In some crystal structures, neighboring quinoline units arrange in a nearly coplanar, face-to-face orientation with an average distance of 3.8 Å. scielo.br The extended π-conjugation of the quinoline rings promotes strong π-π interactions that enhance the rigidity and stability of the resulting supramolecular structures. acs.org These ordered arrangements in the solid state directly influence the material's photophysical and liquid-crystalline properties. scielo.br
Potential in Organic Electronics and Photonics
Quinoline and benzo[f]quinoline derivatives are a significant class of heterocyclic compounds with broad applications in the fields of organic electronics and photonics. oled-intermediates.com Their excellent electron-transporting and optoelectronic properties make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs) and as the active components in fluorescent sensors. oled-intermediates.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs) Applications
Derivatives of quinoline are widely utilized in OLEDs, serving critical functions in both the light-emitting layer and the charge-transport layer. oled-intermediates.com Their inherent stability and high luminescence efficiency, particularly for green and blue light, are essential for developing full-color displays and high-efficacy lighting solutions. oled-intermediates.com
As emitters, quinoline-based molecules can be engineered to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for theoretically 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.org For example, three TADF molecules incorporating a quinoline acceptor—DMAC-QL, PXZ-QL, and PTZ-QL—were used to fabricate non-doped OLEDs. The device based on PXZ-QL achieved a maximum external quantum efficiency (EQE) of 17.3% with a low turn-on voltage of 2.6 eV. rsc.org Another key advantage of some quinoline-based emitters is their tendency to exhibit aggregation-induced emission (AIE), which mitigates fluorescence quenching in the solid state, a common issue in OLED devices. rsc.org
In addition to serving as emitters, the excellent electron-transport properties of quinoline derivatives make them suitable for use in electron-transport layers, ensuring a balanced flow of charge within the OLED and leading to improved device performance. oled-intermediates.com Pyrazoloquinoline derivatives have also been investigated for their electroluminescent properties in single-layer OLEDs. mdpi.com
Conclusion and Future Research Directions in 1 Methyl 3 2 Quinolyl Benzo F Quinoline Chemistry
Summary of Key Synthetic Achievements and Characterization Insights
The synthesis of the benzo[f]quinoline (B1222042) core and its derivatives has been a subject of extensive research, employing a variety of classical and modern organic reactions. Methodologies such as the Skraup reaction, Doebner-Von Miller reaction, and photochemical cyclohydrogenation have been historically significant for creating the fundamental benzo[f]quinoline structure. medwinpublisher.orgresearchgate.net More contemporary approaches involve multi-component reactions (MCRs), which offer the advantage of assembling complex molecules like 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives in a single pot with high efficiency. chemijournal.comresearchgate.net Additionally, metal-free methods have been developed for constructing 2-substituted benzo[f]quinolines from aromatic amines, aldehydes, and tertiary amines, showcasing progress towards more sustainable synthetic routes. nih.govacs.org
For the specific synthesis of substituted benzo[f]quinolines, methods like the quaternization of the nitrogen heterocycle followed by a [3+2] dipolar cycloaddition have proven effective. nih.gov The synthesis of methyl-substituted benzo[f]quinolines has been achieved through methylation reactions using reagents like methylsulfinyl carbanion. medwinpublisher.org
Characterization of these complex heterocyclic systems relies on a suite of spectroscopic and analytical techniques. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR), and mass spectrometry are routinely used to confirm the molecular structure of newly synthesized benzo[f]quinoline derivatives. chemijournal.comnih.gov For crystalline compounds, single-crystal X-ray diffraction provides definitive structural elucidation. nih.gov
Outstanding Challenges in Synthesis and Functionalization
Furthermore, the development of more atom-economical and environmentally benign synthetic methods remains a key objective. While MCRs and metal-free reactions are steps in the right direction, expanding their scope to encompass a wider variety of functional groups and substitution patterns on the benzo[f]quinoline framework is an ongoing research endeavor. nih.govacs.org The synthesis of highly substituted derivatives often requires harsh reaction conditions, which can limit the functional group tolerance and complicate the synthesis of molecules with sensitive moieties.
Emerging Research Avenues in Theoretical and Computational Chemistry
Theoretical and computational chemistry offers powerful tools to investigate the structural, electronic, and reactive properties of complex N-PACs. nih.gov Density Functional Theory (DFT) simulations are increasingly being used to optimize the molecular geometries of benzo[f]quinoline derivatives and to understand the distribution of electrophilic and nucleophilic centers within the molecule, which can help in predicting reaction pathways. nih.gov Quantum chemical calculations can provide insights into the potential energy surfaces for various formation mechanisms of N-PACs, which is crucial for understanding their synthesis and stability. nih.gov
For 1-Methyl-3-(2-quinolyl)benzo[f]quinoline, computational studies could be employed to:
Predict its three-dimensional structure and conformational preferences.
Calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are important for predicting its photophysical properties and reactivity.
Simulate its spectroscopic signatures (e.g., NMR, UV-Vis) to aid in experimental characterization. researchgate.net
Investigate its potential interactions with biological targets through molecular docking studies, which has been applied to other benzo[f]quinoline derivatives to explore their therapeutic potential. nih.govnih.gov
These computational approaches can guide synthetic efforts by identifying the most promising reaction pathways and predicting the properties of novel derivatives before their synthesis, thereby saving time and resources. researchgate.net
Prospects for Novel Advanced Material Applications
The extended π-conjugated system of the benzo[f]quinoline scaffold imparts interesting photophysical properties, making its derivatives promising candidates for advanced materials. nih.gov Benzo[f]quinoline itself is known for its blue fluorescence. researchgate.net By strategic functionalization, it is possible to tune these optoelectronic properties. For instance, incorporating different substituents can alter the emission color and quantum yield, which is highly desirable for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net
The rigid, planar structure of this compound suggests potential applications in areas such as:
Organic Electronics: As components in organic field-effect transistors (OFETs) or as host materials in OLEDs.
Chemosensors: The nitrogen atoms in the quinoline (B57606) and benzo[f]quinoline rings could act as binding sites for metal ions or other analytes, leading to changes in the molecule's fluorescence or absorption, forming the basis for a sensor.
Supramolecular Chemistry: The planar aromatic surface could facilitate π-π stacking interactions, enabling the formation of self-assembled structures with unique properties. researchgate.net
Future research in this area will likely focus on the synthesis of a broader range of derivatives of this compound with tailored electronic properties. Investigating the impact of different substituents on the photophysical and material properties will be crucial for unlocking the full potential of this complex heterocyclic system in the development of next-generation advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
